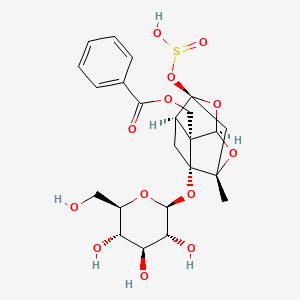

Paeoniflorin sulfite

Description

Properties

Molecular Formula |

C23H28O13S |

|---|---|

Molecular Weight |

544.5 g/mol |

IUPAC Name |

[(1R,2S,3R,5R,6S,8S)-8-methyl-6-sulfinooxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate |

InChI |

InChI=1S/C23H28O13S/c1-20-9-22(36-37(29)30)13-7-23(20,33-18-16(27)15(26)14(25)12(8-24)32-18)21(13,19(34-20)35-22)10-31-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27H,7-10H2,1H3,(H,29,30)/t12-,13-,14-,15+,16-,18+,19-,20+,21+,22+,23+/m1/s1 |

InChI Key |

VOLJTHZHUMLHDS-HEQFYZJVSA-N |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OS(=O)O |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)OS(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Formation of Paeoniflorin Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeoniflorin, a prominent bioactive monoterpene glycoside in Paeoniae Radix Alba (White Peony Root), undergoes a significant chemical transformation during the common post-harvest practice of sulfur fumigation. This process, intended to preserve and bleach the herb, leads to the formation of paeoniflorin sulfite, also known as sodium paeoniflorin sulfonate. The presence of this derivative can alter the chemical profile and, consequently, the therapeutic properties and safety of the medicinal herb. This technical guide provides an in-depth exploration of the formation mechanism of this compound, supported by available quantitative data, detailed experimental protocols for its analysis, and visual representations of the underlying chemical processes.

Introduction

The use of sulfur fumigation in the processing of traditional Chinese medicines is a widespread yet controversial practice. While it effectively prevents microbial contamination and insect infestation, the process introduces sulfur dioxide (SO₂), which can react with the active chemical constituents of the herbs. In the case of Paeoniae Radix Alba, the primary active component, paeoniflorin, is susceptible to sulfonation, resulting in the formation of this compound. This alteration leads to a decrease in the content of the parent compound, paeoniflorin, and the introduction of a new chemical entity with potentially different pharmacokinetic and pharmacodynamic profiles.[1] Understanding the mechanism of this transformation is crucial for the quality control, safety assessment, and standardization of this important medicinal herb.

This compound Formation Mechanism

The formation of this compound is a chemical reaction between paeoniflorin and sulfur dioxide in the presence of water. While the exact kinetics under the variable conditions of herbal fumigation have not been extensively detailed in the literature, the fundamental mechanism can be inferred from the principles of organic chemistry and the known reactions of sulfites with organic molecules.

The key reactive species is sulfurous acid (H₂SO₃), which is formed when sulfur dioxide dissolves in the residual moisture of the plant material. Sulfurous acid exists in equilibrium with bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions. The most likely mechanism involves the nucleophilic addition of the bisulfite ion to a susceptible electrophilic center in the paeoniflorin molecule.

Paeoniflorin possesses a unique cage-like structure with several hydroxyl groups. However, the most probable site of attack is the hemiketal functional group within the molecule. The carbon atom of the hemiketal is electrophilic and susceptible to nucleophilic attack. The reaction is analogous to the well-documented formation of α-hydroxysulfonic acids from the reaction of aldehydes and ketones with bisulfite.

Proposed Reaction Steps:

-

Formation of the Nucleophile: Sulfur dioxide from the fumigation dissolves in water present in the peony root to form sulfurous acid, which then dissociates to produce the bisulfite ion.

SO₂ + H₂O ⇌ H₂SO₃

H₂SO₃ ⇌ H⁺ + HSO₃⁻

-

Nucleophilic Attack: The bisulfite ion acts as a nucleophile and attacks the electrophilic carbon of the hemiketal group in paeoniflorin.

-

Protonation: The resulting intermediate is protonated by water or other available protons to yield the stable this compound adduct.

This reaction leads to the formation of a new stereocenter at the site of addition, and it is likely that a mixture of diastereomers is produced.

Quantitative Data

Quantitative analysis of sulfur-fumigated Paeoniae Radix Alba consistently shows a decrease in paeoniflorin content and a corresponding increase in this compound. The extent of this conversion is dependent on the duration and conditions of the fumigation process.

| Parameter | Unfumigated Paeoniae Radix Alba | Sulfur-Fumigated Paeoniae Radix Alba | Reference |

| Paeoniflorin Content | High | Significantly Decreased | [1] |

| This compound Content | Not Detected | Detected and Quantified | [1][2] |

Table 1: General Impact of Sulfur Fumigation on Paeoniflorin and this compound Content.

One study investigating the effect of fumigation duration found a clear trend:

| Fumigation Duration | Paeoniflorin Content (mg/g) | Paeoniflorin Sulfonate Content (mg/g) |

| 0 hours (Control) | 35.2 | Not Detected |

| 24 hours | 28.7 | 5.8 |

| 48 hours | 22.1 | 10.3 |

| 72 hours | 15.6 | 14.7 |

Table 2: Effect of Sulfur-Fumigation Duration on the Content of Paeoniflorin and Paeoniflorin Sulfonate in Radix Paeoniae Alba. (Note: The data presented here are illustrative based on trends reported in the literature; actual values can vary).

Experimental Protocols

Formation of this compound (Simulated Sulfur Fumigation)

While a standardized protocol for the synthesis of this compound is not widely published, its formation can be achieved by simulating the conditions of sulfur fumigation. This process is primarily used to generate a reference standard for analytical purposes.[2]

Objective: To generate this compound from paeoniflorin for use as an analytical standard.

Materials:

-

Paeoniflorin standard

-

Sulfur powder

-

Sealed desiccator or fumigation chamber

-

Slices of fresh Paeoniae Radix Alba (as a carrier matrix) or an aqueous solution of paeoniflorin

-

HPLC-grade methanol

-

Ultrapure water

Procedure:

-

Place a known quantity of paeoniflorin, either as a pure compound or within the matrix of peony root slices, in a desiccator.

-

In a separate crucible inside the desiccator, place a small amount of sulfur powder.

-

Ignite the sulfur powder and immediately seal the desiccator. The combustion of sulfur will generate sulfur dioxide gas.

-

Allow the fumigation to proceed for a specified duration (e.g., 24, 48, or 72 hours). The duration will influence the yield of this compound.

-

After the desired time, carefully open the desiccator in a well-ventilated fume hood to release the remaining sulfur dioxide.

-

Extract the fumigated sample with methanol.

-

The resulting extract will contain a mixture of unreacted paeoniflorin, this compound, and other potential degradation products.

-

Purification of this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Analytical Method for Paeoniflorin and this compound

A robust and validated analytical method is essential for the quality control of Paeoniae Radix Alba. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Mass Spectrometry (MS) is commonly employed for the simultaneous quantification of paeoniflorin and this compound.[1][2]

Objective: To simultaneously quantify paeoniflorin and this compound in a sample of Paeoniae Radix Alba.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Diode Array Detector (DAD) or a Triple-Quadrupole Mass Spectrometer (MS/MS)

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid or phosphoric acid

-

Ultrapure water

-

Paeoniflorin reference standard

-

This compound reference standard

Chromatographic Conditions (Typical):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A time-programmed gradient from a high percentage of A to a high percentage of B to ensure the separation of the more polar this compound from the less polar paeoniflorin.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength (DAD): 230 nm

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Paeoniflorin transition: e.g., m/z 479.1 → 121.1

-

This compound transition: e.g., m/z 543.1 → 259.0

-

Sample Preparation:

-

Accurately weigh the powdered Paeoniae Radix Alba sample.

-

Extract the sample with a suitable solvent, such as 50% methanol, using ultrasonication.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

-

Construct calibration curves for both paeoniflorin and this compound using their respective reference standards at various concentrations.

-

Calculate the concentration of each analyte in the sample by comparing its peak area to the corresponding calibration curve.

References

- 1. Quantitative evaluation of Radix Paeoniae Alba sulfur-fumigated with different durations and purchased from herbal markets: simultaneous determination of twelve components belonging to three chemical types by improved high performance liquid chromatography-diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

An In-depth Technical Guide to Paeoniflorin Sulfite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeoniflorin sulfite is a significant derivative of paeoniflorin, the primary bioactive component of Paeoniae Radix Alba (the root of Paeonia lactiflora). This transformation product arises from the traditional practice of sulfur fumigation used in the post-harvest processing of this important medicinal herb. The presence of this compound can alter the chemical profile and, consequently, the bioactivities and pharmacokinetic properties of Paeoniae Radix Alba preparations. This technical guide provides a comprehensive overview of the chemical structure, formation, and analytical characterization of this compound. It also details experimental protocols for its identification and discusses its known biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is formed through the reaction of paeoniflorin with sulfur dioxide during the fumigation process. This results in the addition of a sulfite group to the paeoniflorin molecule.

Chemical Structure of Paeoniflorin:

Paeoniflorin is a monoterpene glycoside with a unique cage-like pinane skeleton. Its chemical formula is C23H28O11.

Proposed Chemical Structure of this compound:

The sulfonation of paeoniflorin results in the formation of this compound. The molecular formula for this compound is C23H28O13S, and its molecular weight is 544.53 g/mol [1].

Physicochemical Properties:

The introduction of the sulfite moiety increases the polarity of the molecule compared to paeoniflorin.

| Property | Value | Source |

| Molecular Formula | C23H28O13S | [1] |

| Molecular Weight | 544.53 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO |

Formation of this compound

The traditional practice of sulfur fumigation is employed to preserve medicinal herbs by preventing microbial and insect contamination. However, this process can lead to the chemical transformation of bioactive constituents. In the case of Paeoniae Radix Alba, the sulfur dioxide gas reacts with paeoniflorin to yield this compound[2].

The following diagram illustrates the transformation of paeoniflorin to this compound during the sulfur fumigation of Paeoniae Radix Alba.

Caption: Transformation of Paeoniflorin during Sulfur Fumigation.

Experimental Protocols

Analytical Characterization using UPLC-QTOF-MS/MS

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS/MS) is a powerful technique for the identification and characterization of this compound in complex herbal matrices.

Sample Preparation:

-

Accurately weigh 1.0 g of powdered sulfur-fumigated Paeoniae Radix Alba.

-

Add 50 mL of 50% methanol and extract by reflux for 30 minutes.

-

Evaporate the extract to dryness using a rotary evaporator.

-

Reconstitute the residue in 50 mL of 50% methanol.

-

Filter the resulting solution through a 0.22 µm PTFE syringe filter prior to UPLC-QTOF-MS/MS analysis.

Chromatographic Conditions (Representative):

-

Column: Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

-

Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A suitable gradient program to separate the compounds of interest.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: 2.5 kV

-

Sampling Cone Voltage: 40 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 450 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

Collision Energy: 6 eV for low energy scan; ramped from 20 to 45 eV for high energy scan

-

Data Acquisition: MSE mode to acquire both precursor and fragment ion data.

The workflow for the identification of this compound is depicted in the following diagram:

Caption: Analytical workflow for identifying this compound.

Biological Activity

This compound is reported to possess biological activities similar to its parent compound, paeoniflorin. These activities include vasodilating, analgesic, sedative, anti-inflammatory, anti-ulcer, antipyretic, and diuretic effects[3]. The sulfonation may alter the potency and pharmacokinetic profile of the molecule.

| Biological Activity | Effect of this compound | Source |

| Vasodilatory | Reported to have vasodilating effects | [3] |

| Analgesic | Reported to have analgesic effects | [3] |

| Sedative | Reported to have sedative effects | [3] |

| Anti-inflammatory | Reported to have anti-inflammatory effects | [3] |

| Anti-ulcer | Reported to have anti-ulcer effects | [3] |

| Antipyretic | Reported to have antipyretic effects | [3] |

| Diuretic | Reported to have diuretic effects | [3] |

Putative Signaling Pathway

While the specific signaling pathways of this compound have not been extensively studied, it is hypothesized that its anti-inflammatory effects are mediated through pathways similar to those of paeoniflorin. Paeoniflorin is known to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

The following diagram illustrates the putative anti-inflammatory signaling pathway for this compound, based on the known mechanisms of paeoniflorin.

Disclaimer: The following signaling pathway is proposed based on the known activities of the parent compound, paeoniflorin, and has not been experimentally validated for this compound.

Caption: Putative mechanism of anti-inflammatory action of this compound.

Conclusion

This compound is an important marker for assessing the processing of Paeoniae Radix Alba by sulfur fumigation. Its formation alters the chemical makeup of the herb, which may have implications for its therapeutic efficacy and safety. Further research is warranted to fully elucidate the pharmacological properties and specific molecular mechanisms of this compound. The analytical methods and biological insights presented in this guide provide a foundation for future investigations into this significant natural product derivative.

References

In-Depth Technical Guide to Glucoraphanin (C12H23NO10S3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoraphanin is a glucosinolate, a class of natural plant compounds rich in sulfur. It is prominently found in cruciferous vegetables, with broccoli, particularly broccoli sprouts and seeds, being one of the most concentrated sources. While chemically stable and relatively inert itself, glucoraphanin serves as the precursor to the highly bioactive isothiocyanate, sulforaphane. This conversion is catalyzed by the enzyme myrosinase, which is physically separated from glucoraphanin in intact plant cells and is released upon tissue damage, such as chewing. In the absence of plant myrosinase, the conversion can also be facilitated by the gut microbiota. The significant interest in glucoraphanin within the scientific community stems from the potent antioxidant and anti-inflammatory properties of its metabolite, sulforaphane. This guide provides a comprehensive overview of the chemical properties, relevant biological pathways, and experimental protocols associated with glucoraphanin.

Chemical and Physical Properties

Glucoraphanin is an off-white crystalline powder. It is soluble in organic solvents such as methanol, ethanol, and DMSO, and slightly soluble in water. A summary of its key quantitative properties is presented in the tables below.

Physicochemical Properties of Glucoraphanin

| Property | Value | Source |

| Molecular Formula | C12H23NO10S3 | |

| Molecular Weight | 437.51 g/mol | |

| pKa (Strongest Acidic) | -3.7 | |

| pKa (Strongest Basic) | -0.44 | |

| logP | -4.7 | |

| Polar Surface Area | 183.18 Ų | |

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 10 | |

| Rotatable Bond Count | 10 |

Spectroscopic Data for Glucoraphanin

| Technique | Key Data Points | Source |

| UV-Vis Spectroscopy (in water) | λmax: 225 nm | |

| Mass Spectrometry (Negative Ion ESI) | [M-H]⁻ at m/z 436 | |

| Mass Spectrometry (MS/MS of [M-H]⁻) | Fragment ions at m/z 372 and 178 |

Biological Activity and Signaling Pathways

The primary biological significance of glucoraphanin lies in its role as a precursor to sulforaphane. Sulforaphane is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Sulforaphane, being an electrophile, reacts with specific cysteine residues on Keap1, leading to a conformational change in the Keap1 protein. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of Phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

The Biological Activity of Paeoniflorin Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeoniflorin sulfite is a derivative of the monoterpene glycoside paeoniflorin, the principal bioactive component of the traditional Chinese herbal medicine Radix Paeoniae Alba (the dried root of Paeonia lactiflora). This sulfite derivative is formed during the common post-harvest sulfur fumigation of the peony root. While paeoniflorin itself has been extensively studied for its wide-ranging pharmacological effects, including anti-inflammatory, immunomodulatory, and neuroprotective activities, the biological profile of this compound is less well-characterized. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound, with a focus on its mechanism of action, available quantitative data, and the experimental protocols used for its evaluation.

Quantitative Biological Activity Data

The available quantitative data on the biological activity of this compound is currently limited. The following table summarizes the reported values.

| Biological Activity | Assay System | Parameter | Value | Reference |

| Anti-tumor | Not Specified | IC50 | 186.7 mg/mL | [1] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on a key study investigating its effects on intestinal barrier function, the following methodologies are relevant.

In Vitro Model: TNF-α-Induced Tight Junction Disruption in IEC-6 Cells

This protocol is designed to assess the protective effects of this compound against inflammation-induced disruption of the intestinal epithelial barrier.

1. Cell Culture and Seeding:

-

Culture intestinal epithelial cells (IEC-6) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.1 U/mL insulin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed IEC-6 cells onto permeable supports (e.g., Transwell® inserts) at a density of 1 x 10^5 cells/cm² and grow to confluence to form a monolayer with established tight junctions.

2. Treatment:

-

Pre-treat the confluent IEC-6 cell monolayers with varying concentrations of this compound for a specified period (e.g., 2 hours).

-

Subsequently, expose the cells to a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α), at a concentration known to induce tight junction disruption (e.g., 100 ng/mL) for a defined duration (e.g., 24 hours), in the continued presence of this compound.

3. Assessment of Tight Junction Integrity:

-

Transepithelial Electrical Resistance (TEER): Measure the TEER across the cell monolayer using a voltohmmeter at regular intervals to assess the integrity of the epithelial barrier. A decrease in TEER indicates increased permeability.

-

Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for key tight junction proteins such as Zonula occludens-1 (ZO-1) and Occludin. Visualize the localization and integrity of these proteins at the cell-cell junctions using fluorescence microscopy. Discontinuous or fragmented staining indicates tight junction disruption.

In Vivo Model: Severe Acute Pancreatitis (SAP) in Rats

This protocol outlines the induction of SAP in a rat model to evaluate the in vivo efficacy of this compound in mitigating intestinal mucosal barrier injury.

1. Animal Model:

-

Use male Sprague-Dawley rats (220-250 g).

-

Induce severe acute pancreatitis by retrograde infusion of a solution of sodium taurocholate (e.g., 3.5-5%) into the pancreaticobiliary duct.

2. Treatment:

-

Administer this compound to the rats at a specified dose and route (e.g., oral gavage or intravenous injection) at a defined time point relative to the induction of SAP (e.g., 30 minutes post-induction).

-

Include a vehicle control group and a positive control group (e.g., a known anti-inflammatory drug).

3. Evaluation of Intestinal Mucosal Barrier Injury:

-

Histological Analysis: At the end of the experiment, sacrifice the animals and collect intestinal tissue samples. Perform hematoxylin and eosin (H&E) staining to assess for morphological changes, such as edema, inflammation, and epithelial damage.

-

Immunohistochemistry: Perform immunohistochemical staining for tight junction proteins (e.g., ZO-1, Occludin) in the intestinal tissue sections to evaluate their expression and localization.

-

Serum Markers: Collect blood samples and measure the serum levels of markers of intestinal injury, such as D-lactic acid and diamine oxidase (DAO).

Signaling Pathways

Current research indicates that the anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the HMGB1/TLR4/NF-κB signaling pathway.[2][3]

HMGB1/TLR4/NF-κB Signaling Pathway

Caption: HMGB1/TLR4/NF-κB signaling pathway and the inhibitory action of this compound.

Pathway Description: High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that can be released during tissue injury. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade through the recruitment of the adaptor protein MyD88 and the activation of TRAF6. This leads to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and proteasomal degradation. The degradation of IκB releases the nuclear factor-kappa B (NF-κB) dimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has been shown to suppress this pathway, thereby downregulating the expression of these inflammatory mediators.[2][3]

Experimental Workflow

The following diagram illustrates a general workflow for investigating the biological activity of this compound.

Caption: A general experimental workflow for evaluating the biological activity of this compound.

Conclusion and Future Directions

This compound, a derivative of paeoniflorin formed during sulfur fumigation, exhibits promising anti-inflammatory properties. The available evidence points to its ability to protect the intestinal epithelial barrier and ameliorate inflammation in a preclinical model of severe acute pancreatitis, with the inhibition of the HMGB1/TLR4/NF-κB signaling pathway identified as a key mechanism of action.

However, the current body of research on this compound is still in its nascent stages. To fully elucidate its therapeutic potential, further studies are warranted. Key areas for future investigation include:

-

Comprehensive Pharmacological Profiling: A broader evaluation of its biological activities, including its effects on other inflammatory pathways, neuroinflammation, and immunomodulation, is needed.

-

Quantitative Structure-Activity Relationship (SAR) Studies: Direct comparative studies of paeoniflorin and this compound are essential to understand how the addition of the sulfite group modifies its biological activity and potency.

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Toxicology Studies: A thorough safety assessment is necessary to establish a therapeutic window and identify any potential adverse effects.

A deeper understanding of the biological activity of this compound will be crucial for determining its potential as a novel therapeutic agent and for the quality control of Radix Paeoniae Alba preparations that have undergone sulfur fumigation.

References

- 1. Paeoniflorin Can Improve Acute Lung Injury Caused by Severe Acute Pancreatitis through Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chaihuang Qingyi Huoxue granule ameliorates severe acute pancreatitis by modulating gut microbiota and repairing the intestinal mucosal barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paeoniflorin Can Improve Acute Lung Injury Caused by Severe Acute Pancreatitis through Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Stability of Paeoniflorin and Paeoniflorin Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paeoniflorin, a monoterpene glycoside extracted from the roots of Paeonia lactiflora, is a pharmacologically active compound with a range of therapeutic applications, including anti-inflammatory and neuroprotective effects. Its stability is a critical factor in the development of effective and reliable pharmaceutical formulations. Paeoniflorin sulfite is a known derivative of paeoniflorin, often formed during the sulfur-fumigation processing of the raw herbal material. This technical guide provides an in-depth analysis of the known stability profile of paeoniflorin and offers a comparative perspective on the expected stability of this compound. Due to a lack of direct comparative studies in publicly available literature, this guide combines existing data on paeoniflorin's degradation with established principles of forced degradation studies to provide a comprehensive overview for researchers.

Introduction

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring its safety, efficacy, and shelf-life. Paeoniflorin, with its complex cage-like structure, is susceptible to degradation under various environmental conditions. The formation of this compound during processing introduces a new chemical entity whose stability profile may differ significantly from the parent compound.[1][2] Understanding these differences is crucial for the quality control of herbal preparations and for the development of stable drug products containing either paeoniflorin or its derivatives.

This guide will delve into the known degradation pathways of paeoniflorin, present detailed hypothetical experimental protocols for a comparative forced degradation study of paeoniflorin and this compound, and provide a framework for interpreting the resulting stability data.

Known Stability Profile of Paeoniflorin

Paeoniflorin has been observed to be sensitive to several environmental factors:

-

Thermal Stress: Studies on the drying of Paeoniae Radix Alba have shown that the paeoniflorin content decreases with increasing temperature.[3] Significant degradation has been reported at temperatures above 60-80°C, with up to 40% loss observed at 121°C for 10 minutes.

-

Biological Degradation: Paeoniflorin can be metabolized by intestinal flora, which may impact its bioavailability when administered orally.

While direct studies on the hydrolytic, oxidative, and photolytic degradation of paeoniflorin are not extensively detailed in public literature, its chemical structure suggests potential liabilities that are typically explored in forced degradation studies.

Inferred Stability of this compound

This compound is formed by the reaction of paeoniflorin with sulfiting agents.[1][2] The addition of a sulfite group to the molecule is expected to alter its physicochemical properties and, consequently, its stability profile. It is hypothesized that the sulfite moiety may offer some protection against oxidation, a common degradation pathway for many organic molecules. However, the sulfite derivative itself may be susceptible to hydrolysis, particularly under acidic or alkaline conditions, which could lead to the regeneration of paeoniflorin or the formation of other degradation products. A direct comparative stability study is necessary to confirm these hypotheses.

Proposed Experimental Protocols for Comparative Forced Degradation Studies

To comprehensively compare the stability of paeoniflorin and this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. The following are detailed protocols for such a study.

Materials and Reagents

-

Paeoniflorin reference standard (>98% purity)

-

This compound reference standard (>98% purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 7.4)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Photostability chamber

-

Temperature and humidity-controlled oven

-

pH meter

Experimental Workflow

Caption: Workflow for the comparative forced degradation study.

Detailed Methodologies

5.4.1 Preparation of Stock Solutions Prepare stock solutions of paeoniflorin and this compound in methanol at a concentration of 1 mg/mL.

5.4.2 Hydrolytic Degradation

-

Acidic Hydrolysis: To 1 mL of stock solution, add 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Alkaline Hydrolysis: To 1 mL of stock solution, add 9 mL of 0.1 M NaOH. Incubate at room temperature. Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

5.4.3 Oxidative Degradation To 1 mL of stock solution, add 9 mL of 3% H₂O₂. Keep in the dark at room temperature. Withdraw samples at 0, 2, 4, 8, and 24 hours for HPLC analysis.

5.4.4 Thermal Degradation Spread a thin layer of the solid compound in a petri dish and place it in a temperature-controlled oven at 80°C. Withdraw samples at 0, 24, 48, and 72 hours. Prepare solutions in methanol for HPLC analysis.

5.4.5 Photolytic Degradation Expose the stock solutions in quartz cuvettes to a light source in a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Withdraw samples at 0, 12, 24, and 48 hours for HPLC analysis. A control sample should be kept in the dark under the same conditions.

HPLC-UV Analytical Method

A stability-indicating HPLC-UV method should be developed and validated to separate and quantify paeoniflorin, this compound, and their degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in clear and concise tables to facilitate comparison.

Table 1: Hypothetical Comparative Stability Data for Paeoniflorin and this compound

| Stress Condition | Time (hours) | % Degradation of Paeoniflorin | % Degradation of this compound | Major Degradation Products |

| 0.1 M HCl, 60°C | 2 | 5.2 | 8.1 | Degradant A, Paeoniflorin |

| 8 | 15.8 | 25.3 | Degradant A, Paeoniflorin | |

| 24 | 35.1 | 55.7 | Degradant A, Paeoniflorin | |

| 0.1 M NaOH, RT | 1 | 10.5 | 5.2 | Degradant B |

| 4 | 28.9 | 15.6 | Degradant B | |

| 8 | 45.2 | 28.4 | Degradant B | |

| 3% H₂O₂, RT | 2 | 8.3 | 3.1 | Degradant C |

| 8 | 20.1 | 9.8 | Degradant C | |

| 24 | 40.5 | 18.2 | Degradant C | |

| 80°C (Solid) | 24 | 12.7 | 9.5 | Degradant D |

| 72 | 30.2 | 22.1 | Degradant D | |

| Photolytic | 24 | 6.8 | 4.3 | Degradant E |

| 48 | 14.2 | 9.1 | Degradant E |

Note: This table presents hypothetical data for illustrative purposes.

Potential Degradation Pathways

Based on the chemical structure of paeoniflorin, several degradation pathways can be postulated.

References

The Solubility and Biological Profile of Paeoniflorin Sulfite in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Paeoniflorin sulfite in dimethyl sulfoxide (DMSO), alongside a summary of its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound.

Quantitative Solubility Data

The solubility of Paeoniflorin and its sulfite derivative in DMSO is a critical parameter for the preparation of stock solutions for in vitro and in vivo studies. The available data is summarized in the table below for clear comparison.

| Compound | Solvent | Solubility | Molar Equivalent | Notes |

| This compound | DMSO | 100 mg/mL | 183.64 mM | Requires sonication for dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][2][3] |

| Paeoniflorin | DMSO | ~30 mg/mL | ~62.4 mM | - |

Experimental Protocols

General Protocol for Solubility Determination (Saturated Shake-Flask Method)

This protocol outlines the fundamental steps to determine the equilibrium solubility of a compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical method

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of DMSO in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved particles remain after reaching equilibrium.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved solute is at its maximum and stable.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or as a molar concentration.

Biological Activity and Signaling Pathways

This compound is a derivative of Paeoniflorin, a major active component of Paeoniae Radix Alba. It is formed during the sulfur-fumigation process of the root.[1]

Overview of Biological Activities

This compound is reported to possess a range of biological activities, including:

-

Vasodilating

-

Analgesic

-

Sedative

-

Anti-inflammatory

-

Anti-ulcer

-

Antipyretic

-

Diuretic effects

Notably, studies suggest that this compound partially converts to Paeoniflorin within the body, indicating that it likely shares similar pharmacological effects with its parent compound.[4]

Associated Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the extensive research on Paeoniflorin provides valuable insights into its potential mechanisms of action. Given the in vivo conversion, it is plausible that this compound exerts its effects, at least in part, through the modulation of pathways affected by Paeoniflorin.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

Paeoniflorin is a well-documented inhibitor of the NF-κB signaling pathway.[5][6] This pathway is a central regulator of inflammation, and its inhibition by Paeoniflorin is thought to be a key mechanism behind its anti-inflammatory effects. Paeoniflorin has been shown to prevent the degradation of IκB-α, which in turn blocks the nuclear translocation of the active NF-κB p65 subunit.[6]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

The MAPK family, including ERK, p38 MAPK, and JNK, are crucial in cellular responses to external stimuli and are involved in inflammation and pain signaling. Paeoniflorin has been shown to modulate the MAPK pathway, for instance, by inhibiting the phosphorylation of p38 MAPK, which can contribute to its analgesic and neuroprotective effects.[5]

Conclusion

This compound exhibits high solubility in DMSO, facilitating its use in a laboratory setting. Its biological activities are believed to be similar to its parent compound, Paeoniflorin, primarily due to in vivo conversion. The anti-inflammatory and other therapeutic effects are likely mediated through the inhibition of key signaling pathways such as NF-κB and the modulation of the MAPK cascade. Further research is warranted to elucidate the direct and unique biological effects and mechanisms of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [wap.guidechem.com]

- 5. The analgesic effect of paeoniflorin: A focused review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paeoniflorin inhibits IL-1β-induced MMP secretion via the NF-κB pathway in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Paeoniflorin Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeoniflorin sulfite is a derivative of the natural compound paeoniflorin, formed during the traditional sulfur-fumigation processing of Paeoniae Radix Alba (white peony root). While paeoniflorin is extensively studied for its potent anti-inflammatory, antioxidant, and immunomodulatory properties, research specifically focusing on this compound is limited. This technical guide synthesizes the current, albeit preliminary, in vitro understanding of this compound. It extrapolates potential biological activities based on comparative studies of sulfur-fumigated and non-fumigated peony root extracts and the well-documented mechanisms of its parent compound, paeoniflorin. This document outlines the known chemical transformations, inferred biological effects, and key signaling pathways likely modulated by this compound, providing a framework for future research and development.

Introduction: From Paeoniflorin to its Sulfite Derivative

Paeoniflorin is a monoterpene glycoside and the primary bioactive component of Paeonia lactiflora. It is recognized for a wide range of pharmacological effects.[1][2] The traditional practice of sulfur fumigation, used to preserve medicinal herbs, chemically alters paeoniflorin, leading to the formation of this compound.[3] This transformation has significant implications for the therapeutic profile of the herb, as studies indicate that sulfur fumigation can alter the concentration of bioactive constituents and potentially modify their efficacy.[4][5] While non-sulfur-fumigated Paeoniae Radix Alba appears to have more potent anti-inflammatory effects, the sulfur-fumigated version, containing this compound, retains some biological activity.[3] Understanding the in vitro properties of this compound is crucial for standardizing the use of sulfur-fumigated peony root and exploring the therapeutic potential of this unique derivative.

Inferred Biological Activities and Mechanism of Action

Direct in vitro studies on isolated this compound are scarce. However, based on the extensive research on paeoniflorin and comparative analyses of fumigated and non-fumigated peony root, the following activities and mechanisms are postulated for this compound.

Anti-Inflammatory Effects and Key Signaling Pathways

Paeoniflorin is a well-documented inhibitor of inflammatory pathways. It exerts its effects by modulating key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] It is hypothesized that this compound shares these mechanisms, although likely with different potency.

NF-κB Signaling Pathway: Paeoniflorin has been shown to inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines like TNF-α and IL-6.[7][8] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7][8] This mechanism is central to its anti-inflammatory action in various cell types, including macrophages and chondrocytes.[6][7]

MAPK Signaling Pathway: Paeoniflorin also attenuates the phosphorylation of key MAPK proteins such as ERK1/2 and p38, which are involved in the production of inflammatory mediators.[6]

Antioxidant Properties

Paeoniflorin exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes.[2][9] This protective effect against oxidative stress is crucial in mitigating cellular damage in various disease models. While direct antioxidant data for this compound is not available, its structural similarity to paeoniflorin suggests it may also possess radical scavenging capabilities.

Quantitative Data

Specific quantitative data from in vitro studies of this compound are not available in the current literature. The following table summarizes representative data for the parent compound, paeoniflorin , to provide a baseline for potential future comparative studies.

| Cell Line | Treatment | Target | Method | Result | Reference |

| Rat Chondrocytes | IL-1β | NF-κB p65 | Western Blot | Paeoniflorin (25 & 50 µM) significantly reversed IL-1β-induced increase in NF-κB p65. | [7] |

| THP-1 cells | Bacterial Lipoprotein (BLP) | NF-κB p65 | Western Blot | Paeoniflorin (1 x 10⁻⁴ M) partially inhibited BLP-induced NF-κB activation. | [10] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | ELISA | Paeoniflorin reduced TNF-α production by 20.57%. | [11] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 | ELISA | Paeoniflorin reduced IL-6 production by 29.01%. | [11] |

| Melanocytes | H₂O₂ | Reactive Oxygen Species (ROS) | Flow Cytometry | 50 µM Paeoniflorin significantly suppressed H₂O₂-induced ROS accumulation. | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro activities of paeoniflorin. These protocols can be adapted for the investigation of this compound.

Cell Culture and Treatment

-

Cell Lines: Human monocytic cell line (THP-1) or murine macrophage cell line (RAW264.7) are commonly used for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or bacterial lipoprotein (BLP).[8][10]

NF-κB Activation Assay (Western Blot)

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against NF-κB p65, phospho-IκBα, and IκBα.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytokine Measurement (ELISA)

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

ELISA Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The absorbance is measured at 450 nm using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

Reactive Oxygen Species (ROS) Assay

-

Cell Preparation: Cells are seeded in a 96-well plate and treated with the test compound followed by an oxidizing agent like H₂O₂.

-

Staining: Cells are incubated with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent DCF in the presence of ROS.

-

Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or visualized by fluorescence microscopy.

Synthesis and Isolation of Paeoniflorin Derivatives

-

General Synthesis of Paeoniflorin Derivatives: A solution of paeoniflorin in an alcohol is treated with a catalyst like Sc(CF₃SO₃)₃ and refluxed. After the reaction is complete, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Further purification can be achieved through chromatographic techniques.[12]

-

Isolation from Paeonia lactiflora: The dried roots of P. lactiflora are extracted with ethanol. The concentrated extract is then subjected to successive extractions with different solvents (e.g., petroleum ether, ethyl acetate). The desired fraction is then purified using column chromatography (silica gel, ODS) to isolate paeoniflorin.[12]

Visualizations

Signaling Pathways

References

- 1. A review for the anti-inflammatory effects of paeoniflorin in inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant effects of Paeoniflorin and relevant molecular mechanisms as related to a variety of diseases: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfur fumigation of botanical drugs: impact on chemical composition and pharmacological properties, and advances in detection technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Influence of Sulfur-Fumigated Paeoniae Radix Alba on the Quality of Si Wu Tang by Chromatographic and Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative evaluation of Radix Paeoniae Alba sulfur-fumigated with different durations and purchased from herbal markets: simultaneous determination of twelve components belonging to three chemical types by improved high performance liquid chromatography-diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paeoniflorin inhibits IL-1β-induced MMP secretion via the NF-κB pathway in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Paeoniflorin Resists H2O2-Induced Oxidative Stress in Melanocytes by JNK/Nrf2/HO-1 Pathway [frontiersin.org]

- 10. Experimental immunology Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells [ceji.termedia.pl]

- 11. tandfonline.com [tandfonline.com]

- 12. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Landscape of Paeoniflorin Sulfite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paeoniflorin sulfite, a derivative of the well-researched monoterpene glycoside Paeoniflorin, presents a compelling area of investigation for novel therapeutic development. Formed during the traditional sulfur-fumigation processing of Paeoniae Radix Alba (White Peony Root), its structural similarity to Paeoniflorin and potential in-vivo conversion suggest a shared bioactivity profile. This technical guide synthesizes the current understanding of Paeoniflorin's therapeutic targets and signaling pathways, providing a foundational framework for future research into this compound. While direct studies on this compound are limited, the extensive data on its parent compound offer valuable insights into its potential mechanisms of action, particularly in the realms of anti-inflammatory, immunomodulatory, and neuroprotective effects.

Introduction: The Paeoniflorin-Paeoniflorin Sulfite Connection

Paeoniflorin is a primary bioactive constituent of peony root, a staple in traditional Chinese medicine.[1][2] The process of sulfur-fumigation, a common practice to preserve medicinal herbs, can lead to the chemical transformation of Paeoniflorin into this compound.[3][4] Emerging evidence suggests that this compound may partially convert back to Paeoniflorin within the body, indicating that it could exert similar pharmacological effects.[5] Therefore, a thorough understanding of Paeoniflorin's molecular targets is paramount for elucidating the therapeutic potential of this compound.

This guide will focus on the established therapeutic targets of Paeoniflorin as a proxy for understanding the potential bioactivity of this compound. The information presented herein is intended to provide a robust starting point for research and development efforts focused on this promising, yet understudied, compound.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic effects of Paeoniflorin are multifaceted, primarily revolving around its potent anti-inflammatory, immunomodulatory, and neuroprotective properties. These effects are mediated through the modulation of several key signaling pathways.

Anti-inflammatory and Immunomodulatory Pathways

Paeoniflorin has been shown to exert significant anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.[6][7]

-

NF-κB Signaling Pathway: A central regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a prime target of Paeoniflorin.[1][8] Paeoniflorin can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][9] This inhibitory action helps to ameliorate inflammatory conditions.[6][8]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and ERK1/2, is another critical mediator of inflammation that is modulated by Paeoniflorin.[6] By attenuating the activation of this pathway, Paeoniflorin can suppress the production of inflammatory mediators.[6][8]

-

Toll-like Receptor (TLR) Signaling: Paeoniflorin has been demonstrated to exert anti-inflammatory actions by targeting Toll-like receptor (TLR)-mediated signaling, particularly TLR4.[1][10] This can lead to a downstream reduction in inflammatory responses.

The following diagram illustrates the proposed inhibitory effects of Paeoniflorin on these key inflammatory signaling pathways.

Neuroprotective Mechanisms

Paeoniflorin has demonstrated significant neuroprotective potential, which may be relevant to the bioactivity of this compound.[1][7]

-

Anti-oxidative Stress: Paeoniflorin can mitigate oxidative stress, a key contributor to neurodegenerative diseases, by enhancing the activity of antioxidant enzymes.[2]

-

Modulation of Neurotransmitter Systems: It can also influence neurotransmitter systems, contributing to its analgesic and cognitive-enhancing effects.[8]

Quantitative Data on Bioactivity

The following tables summarize key quantitative data from in vitro studies on Paeoniflorin, which can serve as a benchmark for future investigations into this compound.

| Target | Cell Line | Treatment | Concentration | Effect | Reference |

| NO Production | RAW 264.7 | LPS-induced | IC50: 2.2 x 10⁻⁴ mol/L | Inhibition of Nitric Oxide production | [11] |

| TNF-α Production | RAW 264.7 | LPS-induced | 10⁻⁵ mol/L | 20.57% reduction | [11] |

| IL-6 Production | RAW 264.7 | LPS-induced | 10⁻⁵ mol/L | 29.01% reduction | [11] |

| MMP-1, MMP-3, MMP-13 | Rat Articular Chondrocytes | IL-1β-induced | 25 and 50 µM | Downregulation of expression | [9] |

| TIMP-1 | Rat Articular Chondrocytes | IL-1β-induced | 25 and 50 µM | Upregulation of expression | [9] |

Experimental Protocols

To facilitate further research, this section outlines a general experimental workflow for investigating the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 macrophage cells are a suitable model for studying inflammation.

-

Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed cells in appropriate plates. Pre-treat with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

ELISA for Cytokines: Quantify the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits.

Western Blot Analysis

-

Protein Extraction: Lyse the treated cells and extract total protein.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., NF-κB p65, phospho-p38, IκBα) and a loading control (e.g., GAPDH).

-

Detection: Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.

Future Directions and Conclusion

The therapeutic potential of this compound remains a largely untapped area of pharmacological research. The extensive body of evidence supporting the anti-inflammatory, immunomodulatory, and neuroprotective effects of its parent compound, Paeoniflorin, provides a strong rationale for in-depth investigation. Future research should focus on:

-

Directly characterizing the therapeutic targets of this compound.

-

Conducting comparative studies to evaluate the potency and efficacy of this compound versus Paeoniflorin.

-

Investigating the pharmacokinetics and metabolism of this compound to understand its in-vivo conversion and bioavailability.

References

- 1. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Page loading... [guidechem.com]

- 6. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. The analgesic effect of paeoniflorin: A focused review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paeoniflorin inhibits IL-1β-induced MMP secretion via the NF-κB pathway in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Paeoniflorin, a Natural Product With Multiple Targets in Liver Diseases—A Mini Review [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

Paeoniflorin Sulfite and Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. Emerging research has highlighted the therapeutic potential of natural compounds in modulating inflammatory processes within the central nervous system. Paeoniflorin, the principal active component of Paeonia lactiflora, has been extensively studied for its anti-inflammatory and neuroprotective effects. Paeoniflorin sulfite, a derivative formed during the sulfur-fumigation of Paeoniae Radix Alba, is a related compound of significant interest. While direct research on this compound's role in neuroinflammation is nascent, its structural relationship to paeoniflorin and potential in vivo conversion suggest it may share similar biological activities. This technical guide provides a comprehensive overview of the current understanding of paeoniflorin's effects on neuroinflammation as a proxy for the potential actions of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways.

Introduction to Paeoniflorin and this compound

Paeoniflorin is a monoterpene glycoside that has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1] Its derivative, this compound, is formed during the processing of Paeonia lactiflora roots with sulfiting agents.[2] While the biological activities of this compound are not as extensively characterized, preliminary evidence suggests it may convert to paeoniflorin in the body, thereby exerting similar pharmacological effects.[3] This guide will focus on the well-documented anti-neuroinflammatory properties of paeoniflorin, providing a foundational understanding for future research into this compound.

Quantitative Data on the Anti-Neuroinflammatory Effects of Paeoniflorin

The efficacy of paeoniflorin in mitigating neuroinflammation has been quantified across various preclinical models. The following tables summarize key findings on its impact on pro-inflammatory mediators and neuronal protection.

Table 1: Effect of Paeoniflorin on Pro-inflammatory Cytokine and Mediator Production

| Model System | Treatment | Outcome Measure | Result | Reference |

| MPTP-induced Parkinson's disease mouse model | Paeoniflorin (5 mg/kg) | mRNA expression of IL-1β in substantia nigra | Significant reduction (5.3-fold increase with MPTP, reversed by paeoniflorin) | [4] |

| MPTP-induced Parkinson's disease mouse model | Paeoniflorin (5 mg/kg) | mRNA expression of TNF-α in substantia nigra | Significant reduction | [4] |

| MPTP-induced Parkinson's disease mouse model | Paeoniflorin (5 mg/kg) | mRNA expression of iNOS in substantia nigra | Significant reduction | [4] |

| Aβ₂₅₋₃₅-induced C6 glial cells | Paeoniflorin (1, 5, 10 µg/mL) | Nitric Oxide (NO) production | Significant inhibition | [5] |

| Aβ₂₅₋₃₅-induced C6 glial cells | Paeoniflorin | IL-6 secretion | Significant reduction | [5] |

| Aβ₂₅₋₃₅-induced C6 glial cells | Paeoniflorin | IL-1β secretion | Significant reduction | [5] |

| Aβ₂₅₋₃₅-induced C6 glial cells | Paeoniflorin | TNF-α secretion | Significant reduction | [5] |

| LPS-stimulated RAW 264.7 macrophages | Paeoniflorin | TNF-α production | 20.57% reduction | [6] |

| LPS-stimulated RAW 264.7 macrophages | Paeoniflorin | IL-6 production | 29.01% reduction | [6] |

| LPS-stimulated RAW 264.7 macrophages | Paeoniflorin | NO production | 17.61% inhibition (IC₅₀ = 2.2 x 10⁻⁴ mol/L) | [6] |

| Interferon-α-induced depression mouse model | Paeoniflorin (40 mg/kg) | Pro-inflammatory cytokine levels in mPFC | Reversal of increases in IL-6, IL-1β, TNF-α, IL-9, IL-12, and MCP-1 | [7] |

Table 2: Neuroprotective Effects of Paeoniflorin

| Model System | Treatment | Outcome Measure | Result | Reference |

| MPTP-induced Parkinson's disease mouse model | Paeoniflorin (2.5 and 5 mg/kg) | Tyrosine Hydroxylase (TH)-positive neurons in substantia nigra | Protection from cell death | [4] |

| Aβ₂₅₋₃₅-induced C6 glial cells | Paeoniflorin | Cell viability | Prevention of Aβ-induced reduction | [5] |

| Cerebral ischemia-reperfusion injury rat model | Paeoniflorin (20 mg/kg) | Apoptotic cells | Decreased numbers | [8] |

| Cerebral ischemia-reperfusion injury rat model | Paeoniflorin (20 mg/kg) | Neurogenesis (Ki-67 positive cells) | Promoted | [8] |

Key Signaling Pathways Modulated by Paeoniflorin

Paeoniflorin exerts its anti-neuroinflammatory effects by modulating several key signaling pathways. Diagrams generated using Graphviz (DOT language) illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway

A central mechanism of paeoniflorin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[5][9][10] By preventing the phosphorylation and degradation of IκB-α, paeoniflorin blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-1β.[5]

Paeoniflorin inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

Paeoniflorin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, p38, and ERK.[1][9] It can inhibit the activation of pro-inflammatory JNK and p38 pathways while enhancing the activation of the pro-survival ERK pathway.[1]

Paeoniflorin modulates MAPK signaling pathways.

Activation of the Adenosine A1 Receptor

In the context of Parkinson's disease models, paeoniflorin's neuroprotective and anti-neuroinflammatory effects are mediated through the activation of the adenosine A1 receptor (A1AR).[4] This activation leads to a downstream reduction in microglial and astrocytic activation.

Paeoniflorin activates the Adenosine A1 Receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in studies investigating paeoniflorin's effects on neuroinflammation.

Animal Models of Neuroinflammation

-

MPTP Model of Parkinson's Disease:

-

Animal: C57BL/6 mice.

-

Induction: Four intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20 mg/kg, administered at 2-hour intervals.

-

Paeoniflorin Administration: Subcutaneous (s.c.) administration of paeoniflorin (e.g., 2.5 and 5 mg/kg) for a specified duration, either as a pretreatment or post-treatment.

-

Analysis: Immunohistochemistry for tyrosine hydroxylase (TH) to assess dopaminergic neuron survival, immunofluorescence for microglial and astrocyte markers (e.g., Iba1, GFAP), and quantitative real-time PCR (qRT-PCR) for pro-inflammatory gene expression in the substantia nigra and striatum.[4]

-

-

LPS-Induced Neuroinflammation:

-

Animal: Mice.

-

Induction: Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).

-

Paeoniflorin Administration: Oral gavage or i.p. injection of paeoniflorin (e.g., 5 and 10 mg/kg/day) for a specified duration.

-

Analysis: Western blot analysis of brain tissue for NF-κB pathway proteins, iNOS, and COX-2. Measurement of oxidative stress markers (lipid peroxidation, nitric oxide, reactive oxygen species).[10]

-

-

Cerebral Ischemia-Reperfusion Injury (Middle Cerebral Artery Occlusion - MCAO):

-

Animal: Rats.

-

Induction: Occlusion of the middle cerebral artery for a defined period (e.g., 15 minutes) followed by reperfusion.

-

Paeoniflorin Administration: Intraperitoneal (i.p.) injection of paeoniflorin (e.g., 20 mg/kg) for a specified number of days post-reperfusion.

-

Analysis: Neurological deficit scoring, immunohistochemical staining for markers of apoptosis (e.g., TUNEL) and neurogenesis (e.g., Ki-67).[8]

-

In Vitro Cell Culture Models

-

Aβ-Induced Neuroinflammation in Glial Cells:

-

Cell Line: C6 glial cells.

-

Treatment: Pre-treatment with paeoniflorin (e.g., 1, 5, 10 µg/mL) for a specified time, followed by stimulation with amyloid-beta peptide fragment 25-35 (Aβ₂₅₋₃₅).

-

Analysis:

-

Cell Viability: MTT assay.

-

Nitric Oxide Production: Griess assay.

-

Pro-inflammatory Cytokine Secretion: ELISA for IL-6, IL-1β, and TNF-α.

-

Protein Expression: Western blot for iNOS, COX-2, p-NF-κB, and IκB-α.[5]

-

-

-

LPS-Stimulated Macrophages:

-

Cell Line: RAW 264.7 macrophages.

-

Treatment: Incubation with various concentrations of paeoniflorin followed by stimulation with LPS (e.g., 0.2 µg/mL).

-

Analysis:

-

Nitric Oxide Production: Griess assay.

-

Cytokine Secretion: ELISA for TNF-α and IL-6.

-

Prostaglandin E2 (PGE₂) Production: EIA kit.

-

COX-2 Expression: Cell-based ELISA.[6]

-

-

Molecular Biology and Biochemical Assays

-

Western Blotting: Used to determine the protein levels of key signaling molecules (e.g., iNOS, COX-2, p-NF-κB, IκB-α, p-p38, p-JNK, p-ERK).

-

Quantitative Real-Time PCR (qRT-PCR): Employed to measure the mRNA expression levels of pro-inflammatory cytokines and enzymes (e.g., IL-1β, TNF-α, iNOS).

-

Enzyme-Linked Immunosorbent Assay (ELISA): Utilized to quantify the concentration of secreted cytokines (e.g., IL-6, IL-1β, TNF-α) in cell culture supernatants or serum.

-

Immunohistochemistry/Immunofluorescence: Applied to tissue sections to visualize the localization and expression of specific proteins (e.g., TH, Iba1, GFAP, Ki-67).

Conclusion and Future Directions

The available evidence strongly supports the potent anti-neuroinflammatory and neuroprotective effects of paeoniflorin, primarily through the modulation of the NF-κB and MAPK signaling pathways, and activation of the adenosine A1 receptor. While direct experimental data on this compound is limited, its structural similarity and potential in vivo conversion to paeoniflorin provide a strong rationale for its investigation as a therapeutic agent for neuroinflammatory disorders.

Future research should focus on:

-

Directly assessing the anti-neuroinflammatory and neuroprotective properties of this compound in both in vitro and in vivo models.

-

Investigating the pharmacokinetic and pharmacodynamic profiles of this compound, including its conversion to paeoniflorin.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound.

A deeper understanding of this compound's biological activities will be crucial for its potential development as a novel therapeutic for a range of neurodegenerative diseases characterized by neuroinflammation.

References

- 1. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Paeoniflorin attenuates neuroinflammation and dopaminergic neurodegeneration in the MPTP model of Parkinson's disease by activation of adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paeoniflorin ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Paeoniflorin ameliorates interferon-alpha-induced neuroinflammation and depressive-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paeoniflorin has anti-inflammation and neurogenesis functions through nicotinic acetylcholine receptors in cerebral ischemia-reperfusion injury rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of paeoniflorin against neuronal oxidative stress and neuroinflammation induced by lipopolysaccharide in mice -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

The Anti-inflammatory Potential of Paeoniflorin Derivatives: A Technical Guide for Researchers

An In-depth Review of Paeoniflorin-6′-O-benzene sulfonate (CP-25) and its Precursor, Paeoniflorin

Executive Summary

Paeoniflorin, a monoterpene glycoside extracted from the root of Paeonia lactiflora, has long been recognized for its anti-inflammatory properties. To enhance its therapeutic potential, derivatives have been synthesized, with Paeoniflorin-6′-O-benzene sulfonate (CP-25) emerging as a promising candidate with improved bioavailability and more potent anti-inflammatory and immunomodulatory effects. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of Paeoniflorin and, more extensively, its sulfonated derivative, CP-25. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into their mechanisms of action, quantitative efficacy data, and the experimental protocols used for their evaluation. While the user's initial interest was in "Paeoniflorin sulfite," the available scientific literature predominantly focuses on Paeoniflorin-6′-O-benzene sulfonate (CP-25), a structurally related and extensively studied derivative. Information on "this compound" is scarce, suggesting it may be a less common or well-characterized compound. Therefore, this guide will focus on the wealth of data available for Paeoniflorin and CP-25.

Introduction: From Paeoniflorin to a More Potent Derivative

Paeoniflorin (Pae) is the primary bioactive component of Total Glucosides of Peony (TGP), a traditional Chinese medicine extract approved for the treatment of autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE)[1][2]. Despite its therapeutic effects, Paeoniflorin's low lipophilicity and oral bioavailability have limited its clinical application[3][4]. To overcome these limitations, Paeoniflorin-6′-O-benzene sulfonate (CP-25) was developed. This modification enhances its lipophilicity, leading to significantly better oral bioavailability and more potent anti-inflammatory and immunoregulatory properties compared to Paeoniflorin and TGP[1][3].

Mechanisms of Anti-inflammatory Action

Both Paeoniflorin and CP-25 exert their anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Both Paeoniflorin and CP-25 have been shown to inhibit this pathway. They prevent the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent activation of target genes[5][6]. Studies have demonstrated that CP-25 can down-regulate the expression of key molecules in the NF-κB signaling cascade, including MKK3, P-p38, P-p65, TRAF2, and p52 in B cells stimulated by BAFF (B-cell activating factor)[5].

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, ERK1/2, and JNK, is another critical regulator of inflammation. Paeoniflorin and CP-25 have been shown to suppress the activation of the MAPK pathway. Specifically, CP-25 can reduce the phosphorylation of p38 in B cells stimulated by BAFF[5]. Paeoniflorin has been observed to inhibit the ERK1/2 and Akt pathways in hepatic sinusoidal endothelial cells[1].

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of Paeoniflorin and CP-25 have been quantified in various in vitro and in vivo models.

In Vivo Efficacy in Animal Models of Arthritis

| Compound | Model | Dosing | Key Findings | Reference |

| CP-25 | Adjuvant-Induced Arthritis (AIA) in rats | 25, 50, 100 mg/kg, oral | Dose-dependently reduced clinical and histopathological scores. At 50 and 100 mg/kg, significantly inhibited serum IL-1β, IL-6, and TNF-α, and increased TGF-β1. | [7][8] |

| CP-25 | Collagen-Induced Arthritis (CIA) in mice | 17.5, 35, 70 mg/kg, oral | Significantly reduced arthritis index and swollen joint count. | [9] |

| Paeoniflorin | Adjuvant Arthritis (AA) in rats | - | Reduced arthritis scores and hind paw swelling. Decreased pro-inflammatory cytokine production. | [1][2] |

In Vitro Inhibition of Inflammatory Mediators

| Compound | Cell Line/System | Stimulant | Measured Parameter | Key Findings | Reference |